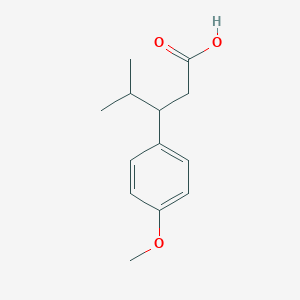
3-(4-Methoxyphenyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-4-methylpentanoic acid is an organic compound with a molecular formula of C12H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with 4-methylpentanoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors are sometimes employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-4-methylpentanoic acid.
Reduction: 3-(4-Methoxyphenyl)-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the additional methyl group on the pentanoic acid chain.
4-Methoxyphenylacetic acid: Similar aromatic ring with a methoxy group but different side chain structure.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-Methoxyphenyl)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a methoxy group and a methyl-substituted pentanoic acid chain allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)12(8-13(14)15)10-4-6-11(16-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,14,15) |
InChI Key |
IJYNCBAHVKZWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















